![molecular formula C26H33NO5S B12112333 methyl 2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12112333.png)
methyl 2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Methyl 2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a benzothiophene core, a methoxy group, and a pentyloxy group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Introduction of the Methoxy and Pentyloxy Groups: These groups can be introduced through nucleophilic substitution reactions using methoxy and pentyloxy reagents.
Coupling with the Prop-2-enoyl Group: The prop-2-enoyl group can be coupled to the benzothiophene core through a condensation reaction.
Final Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and amide groups in Compound X are susceptible to hydrolysis under acidic or basic conditions.
Key Findings :
-
Ester hydrolysis occurs preferentially at the methyl ester group due to steric accessibility .
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The amide bond shows resistance to hydrolysis at neutral pH but cleaves under strong alkaline conditions .
Nucleophilic Substitution
The pentyloxy and methoxy groups undergo nucleophilic substitution under specific conditions:
Mechanistic Insights :
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Demethylation of the methoxy group proceeds via a Lewis acid-mediated mechanism .
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The pentyloxy group’s cleavage is facilitated by HI’s ability to protonate the ether oxygen, leading to SN2 displacement.
Oxidation and Reduction
The thiophene ring and α,β-unsaturated enoyl group exhibit redox activity:
Notable Observations :
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Oxidation of the thiophene ring to sulfone requires 2 equivalents of m-CPBA .
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Catalytic hydrogenation selectively reduces the α,β-unsaturated enoyl group without affecting the aromatic systems .
Cycloaddition Reactions
The α,β-unsaturated enoyl moiety participates in Diels-Alder reactions:
Stereochemical Outcomes :
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which degradation occurs:
Functionalization of the Benzothiophene Core
Electrophilic substitution occurs at the C4 and C5 positions of the tetrahydrobenzothiophene ring:
Reaction | Reagents | Products | Yield | References |
---|---|---|---|---|
Nitration | HNO₃/H₂SO₄, 0°C (2h) | Nitro-substituted derivative at C4 | 47% | |
Sulfonation | SO₃/DMF, 50°C (4h) | Sulfonic acid derivative at C5 | 52% |
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for certain receptors.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its ability to interact with biological targets may make it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of methyl 2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate likely involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-({(2E)-3-[3-methoxy-4-(ethoxy)phenyl]prop-2-enoyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Methyl 2-({(2E)-3-[3-methoxy-4-(butoxy)phenyl]prop-2-enoyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
The uniqueness of methyl 2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate lies in its specific substitution pattern. The presence of the pentyloxy group distinguishes it from similar compounds with shorter or longer alkoxy chains. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
The compound methyl 2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a derivative of benzothiophene, a class of organic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C22H29N O4S
- Molecular Weight : 401.54 g/mol
- IUPAC Name : this compound
This compound features a benzothiophene core, which is significant for its biological activity.
Biological Activity Overview
Benzothiophene derivatives have been extensively studied for their pharmacological properties. The specific compound exhibits several notable biological activities:
- Anticancer Activity :
- Anti-inflammatory Effects :
- Antimicrobial Properties :
- Antidiabetic Effects :
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : Many benzothiophene derivatives act as enzyme inhibitors, targeting specific pathways involved in cancer proliferation and inflammation.
- Signal Transduction Modulation : These compounds can modulate critical signaling pathways that control cell growth and apoptosis.
Case Studies and Research Findings
Recent studies have provided insights into the efficacy of similar benzothiophene derivatives:
Properties
Molecular Formula |
C26H33NO5S |
---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
methyl 2-[[(E)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C26H33NO5S/c1-5-6-7-14-32-20-12-9-18(16-21(20)30-3)10-13-23(28)27-25-24(26(29)31-4)19-11-8-17(2)15-22(19)33-25/h9-10,12-13,16-17H,5-8,11,14-15H2,1-4H3,(H,27,28)/b13-10+ |
InChI Key |
NXIZYSHZXZCEDP-JLHYYAGUSA-N |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C3=C(S2)CC(CC3)C)C(=O)OC)OC |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=CC(=O)NC2=C(C3=C(S2)CC(CC3)C)C(=O)OC)OC |
Origin of Product |
United States |
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